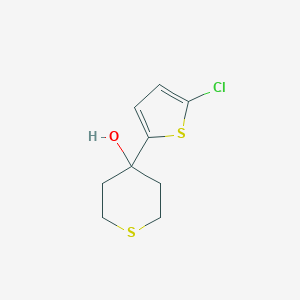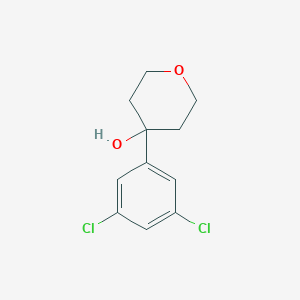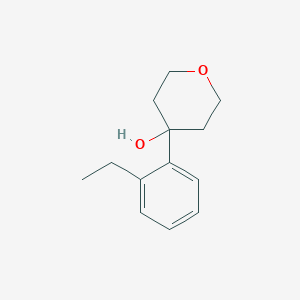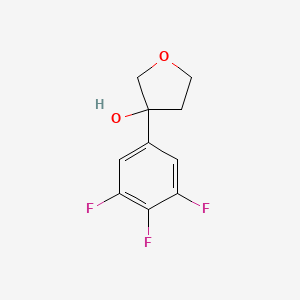
3-(3,4,5-Trifluorophenyl)oxolan-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the identifier “3-(3,4,5-Trifluorophenyl)oxolan-3-ol” is a chemical entity listed in the PubChem database
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of 3-(3,4,5-Trifluorophenyl)oxolan-3-ol would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to produce the compound on an industrial scale.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3,4,5-Trifluorophenyl)oxolan-3-ol can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents to form different oxidation states or derivatives.
Reduction: Reduction reactions can be performed using reducing agents to modify the chemical structure.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Addition: Addition reactions may occur, where new atoms or groups are added to the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate the reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction could produce reduced forms of the compound. Substitution reactions may result in new compounds with different functional groups.
Applications De Recherche Scientifique
3-(3,4,5-Trifluorophenyl)oxolan-3-ol has several scientific research applications, including:
Chemistry: The compound can be used as a reagent or intermediate in organic synthesis, aiding in the development of new chemical entities.
Biology: It may be utilized in biological studies to investigate its effects on various biological systems and pathways.
Medicine: The compound could have potential therapeutic applications, serving as a lead compound for drug development or as a tool in medicinal chemistry research.
Industry: this compound may find applications in industrial processes, such as the production of specialty chemicals or materials.
Mécanisme D'action
The mechanism of action of 3-(3,4,5-Trifluorophenyl)oxolan-3-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular receptors, enzymes, or other biomolecules, thereby modulating their activity. This interaction can lead to various biological responses, depending on the target and pathway involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 3-(3,4,5-Trifluorophenyl)oxolan-3-ol include those with comparable chemical structures or functional groups. Examples of such compounds can be found in the PubChem database, where structural similarity searches can identify related molecules.
Uniqueness
This compound is unique due to its specific chemical structure, which may confer distinct properties and applications compared to other similar compounds. This uniqueness can be attributed to differences in functional groups, stereochemistry, or other structural features that influence its reactivity and interactions.
Conclusion
This compound is a compound with significant potential in various scientific and industrial applications. Its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds highlight its importance and versatility in the field of chemistry and beyond.
Propriétés
IUPAC Name |
3-(3,4,5-trifluorophenyl)oxolan-3-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O2/c11-7-3-6(4-8(12)9(7)13)10(14)1-2-15-5-10/h3-4,14H,1-2,5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZLYMWJEPLURNG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1(C2=CC(=C(C(=C2)F)F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCC1(C2=CC(=C(C(=C2)F)F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
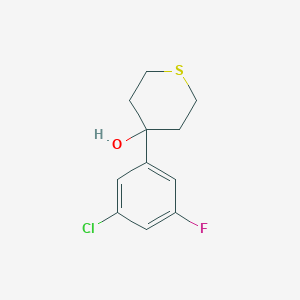

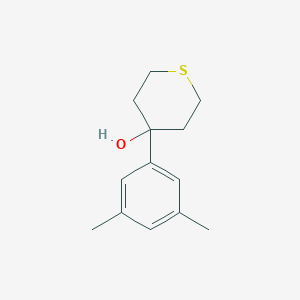



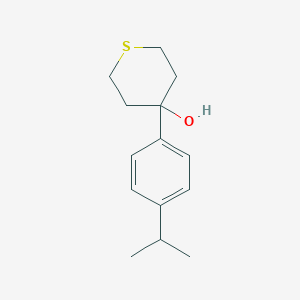

![4-[4-(Trifluoromethyl)phenyl]thian-4-ol](/img/structure/B8081147.png)
![4-[4-(Trifluoromethoxy)phenyl]thian-4-ol](/img/structure/B8081151.png)
